molecular formula C7H6IN3 B1592889 3-Iodo-1H-indazol-7-amine CAS No. 1000340-82-8

3-Iodo-1H-indazol-7-amine

Cat. No. B1592889
M. Wt: 259.05 g/mol
InChI Key: PKVMOBFPBGHIFO-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-7-amine is a chemical compound with the CAS Number: 1000340-82-8 . It has a molecular weight of 259.05 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Iodo-1H-indazol-7-amine, has been a subject of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-indazol-7-amine consists of a 1H-indazole ring, which is a type of heterocyclic ring, with an iodine atom attached at the 3-position and an amine group at the 7-position .


Physical And Chemical Properties Analysis

3-Iodo-1H-indazol-7-amine is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Indazole Derivatives

3-Iodo-1H-indazol-7-amine serves as a key intermediate in the synthesis of indazole derivatives. A study detailed the palladium-catalyzed carbonylation of 3-iodoindazoles to produce 1H-indazole-3-carboxylic acid esters and amides under mild conditions, highlighting the compound's versatility in organic synthesis (Buchstaller et al., 2011).

Nucleophilic Substitution Reactions

Another research application demonstrated the reactivity of 3-Iodo-1H-indazol-7-amine through nucleophilic substitution reactions, yielding diverse 2-substituted 1H-indazolones. This showcases the compound's utility in generating a wide range of heterocyclic structures, which could be further explored for their pharmacological activities (Donald et al., 2010).

Catalytic Amination and Annulation

The Rhodium(III)-catalyzed C-H amination using ketoximes and iodobenzene diacetate for the synthesis of indazoles was developed, highlighting the compound's role in facilitating complex reactions to access pharmacologically relevant heterocycles (Wang et al., 2019).

Multi-Component Assembly

A metal- and azide-free multicomponent assembly was reported for the regioselective construction of 1,5-disubstituted 1,2,3-triazoles, demonstrating the potential of 3-Iodo-1H-indazol-7-amine in facilitating environmentally friendly synthetic routes (Wan et al., 2015).

Oxidative Amination

Oxidative amination of N-substituted amidines catalyzed by iodobenzene showcased the compound's utility in the synthesis of benzimidazoles, indicating its importance in heterocyclic chemistry and potential pharmaceutical applications (Alla et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-iodo-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVMOBFPBGHIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646689
Record name 3-Iodo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazol-7-amine

CAS RN

1000340-82-8
Record name 3-Iodo-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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